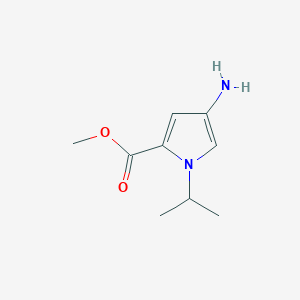

Methyl 4-amino-1-isopropyl-1h-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 4-amino-1-propan-2-ylpyrrole-2-carboxylate |

InChI |

InChI=1S/C9H14N2O2/c1-6(2)11-5-7(10)4-8(11)9(12)13-3/h4-6H,10H2,1-3H3 |

InChI Key |

XBFQBHGKHXYMLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with a substituted amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine under acidic conditions, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at the 4-position and the pyrrole ring itself are susceptible to oxidation:

-

N-Oxide Formation : Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyrrole nitrogen to form stable N-oxide derivatives. These products are intermediates for further functionalization.

-

Side-Chain Oxidation : The isopropyl group can undergo oxidation under strong conditions (e.g., KMnO₄/H₂SO₄) to yield carboxylic acid derivatives, though this is less common due to steric hindrance.

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Application |

|---|---|---|

| mCPBA, CH₂Cl₂, 0°C → RT | 1-Isopropyl-4-amino-pyrrole N-oxide | Intermediate for electrophilic substitution |

| KMnO₄, H₂SO₄, heat | 4-Amino-pyrrole-2-carboxylic acid | Rare; limited by competing ring degradation |

Acylation and Alkylation

The primary amino group readily undergoes nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or acetic anhydride in the presence of triethylamine to form 4-acetamido derivatives .

-

Alkylation : Treatment with methyl iodide or benzyl bromide yields N-alkylated products , though steric effects from the isopropyl group may reduce efficiency.

Table 2: Acylation/Alkylation Examples

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Et₃N, THF, 0°C | 4-Acetamido-1-isopropyl-pyrrole-2-carboxylate | 75–85 |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | 4-Methylamino-1-isopropyl-pyrrole-2-carboxylate | 60 |

Electrophilic Substitution

The pyrrole ring’s electron-rich nature allows electrophilic attacks, primarily at the 3- and 5-positions:

-

Nitration : Nitric acid in acetic anhydride introduces nitro groups, though regioselectivity depends on the directing effects of existing substituents.

-

Sulfonation : Limited by the ester group’s electron-withdrawing effect but achievable with SO₃ in H₂SO₄.

Nucleophilic Substitution

The ester group at the 2-position participates in hydrolysis and transesterification:

-

Ester Hydrolysis : Treatment with NaOH/H₂O yields the carboxylic acid, which can be further converted to amides or acyl chlorides.

-

Transesterification : Methanol or ethanol under acidic conditions replaces the methyl ester with other alkyl groups.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form tricyclic structures with potential antimicrobial activity .

-

Ring Expansion : Catalytic hydrogenation or photochemical reactions can modify the pyrrole ring into larger heterocycles.

Key Mechanistic Insights

-

Steric Effects : The isopropyl group at N1 sterically hinders reactions at the adjacent positions, favoring transformations at the 4-amino and 2-ester sites.

-

Electronic Effects : The electron-donating amino group enhances ring reactivity toward electrophiles, while the ester group directs substitution patterns.

Comparative Reactivity with Analogues

| Compound | Reactivity Differences |

|---|---|

| Methyl 4-isopropyl-pyrrole-2-carboxylate | Lacks amino group; less nucleophilic reactivity |

| Methyl 4-amino-pyrrole-2-carboxylate | Absence of isopropyl group increases accessibility for N-alkylation |

Scientific Research Applications

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring with amino and isopropyl group substitutions. It has a molecular formula of and a molecular weight of 182.22 g/mol. Research into this compound suggests it has potential antimicrobial and anticancer properties. The amino group's presence may allow interactions with biological targets, making it a candidate for pharmacological investigation. Studies indicate that compounds with similar structures often exhibit significant biological activities, highlighting this compound's importance in medicinal chemistry.

Scientific Research Applications

This compound is primarily valuable in medicinal chemistry as a building block for synthesizing complex heterocyclic compounds with potential therapeutic effects. Interaction studies are crucial for understanding its mechanism of action and potential biological effects. These studies typically focus on how the compound interacts with biological targets, which can help in designing more effective drugs.

| Application | Description |

|---|---|

| Medicinal Chemistry | It serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic effects. |

| Biological Activity Research | Preliminary studies suggest potential antimicrobial and anticancer properties. The presence of the amino group may facilitate interactions with biological targets, making it a candidate for further investigation in pharmacological contexts. Studies have indicated that compounds with similar structures often exhibit significant biological activities, underscoring the importance of this compound in medicinal chemistry. |

Mechanism of Action

The mechanism by which Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction pathways and metabolic reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Derivatives

The compound’s key structural features are compared below with analogs differing in substituents or functional groups:

Table 1: Structural and Functional Comparison

Key Observations:

- Amino vs. However, the hydroxyl-containing analog in EP 4374877A2 is prioritized in antitumor drug development due to its hydrogen-bonding capacity .

- Boron-Containing Analog: The pinacol boronate substituent (CAS 1367830-46-3) enables participation in cross-coupling reactions, a property absent in the amino-substituted target compound. This makes the boron analog critical in synthesizing biaryl structures .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred from Structural Analogues)

Notes:

- The amino group in the target compound increases solubility in polar aprotic solvents like DMF or DMSO compared to the boron-containing analog.

- Thermal stability is influenced by substituent bulk; the isopropyl group in the target compound may reduce steric strain compared to Reference Example 12’s dimethoxyphenyl group .

Limitations and Challenges

- Stereochemical Complexity : The isopropyl group in the target compound may introduce steric hindrance, complicating further functionalization.

- Data Gaps : Experimental data on the target compound’s crystallographic behavior (e.g., hydrogen-bonding patterns) are absent in the provided evidence. Tools like SHELXL or ORTEP-3 could elucidate these properties .

Biological Activity

Methyl 4-amino-1-isopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure, which includes an amino group and an isopropyl substituent. Its molecular formula is C8H12N2O2, with a molecular weight of 182.22 g/mol. The presence of the amino group is believed to enhance its interaction with various biological targets, making it a candidate for pharmacological investigations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features are thought to contribute to its ability to inhibit bacterial growth .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | |

| Escherichia coli | 3.12 - 12.5 |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that compounds with similar structural characteristics often demonstrate significant cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer cell proliferation .

Case Study: Inhibition of Kinase Activity

A study evaluating the kinase inhibitory activities of related compounds found that derivatives similar to this compound exhibited IC50 values ranging from nanomolar concentrations, indicating potent inhibitory effects on cancer-related kinases such as Mer and c-Met .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Interaction with Biological Targets : The amino group enhances the compound's ability to form hydrogen bonds with target proteins, facilitating stronger interactions.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to reduced proliferation in cancer cells.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with altered biological activities. For instance, modifications in the substituents on the pyrrole ring can significantly affect the compound's potency and selectivity against specific biological targets .

Table 2: Structural Variants and Their Activities

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | C7H10N2O2 | Antimicrobial |

| Methyl 4-nitro-1H-pyrrole-2-carboxylic acid | C8H8N2O3 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.